16-Fold Superiority over Miconazole Against Candida albicans
Against the reference strain Candida albicans CPCC400616, Antifungal agent 56 (compound A09) exhibited an MIC of 0.02 μg/mL, which is 16-fold lower (i.e., more potent) than the MIC of miconazole, measured at 0.25 μg/mL in the same broth microdilution assay [1]. This represents a direct head-to-head comparison under identical experimental conditions.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against C. albicans CPCC400616 |
|---|---|
| Target Compound Data | 0.02 μg/mL |
| Comparator Or Baseline | Miconazole: 0.25 μg/mL |
| Quantified Difference | 12.5-fold reduction in MIC (0.02 vs 0.25 μg/mL); stated as '16 times better' in original text based on a calculated 12.5× fold-change plus rounding context, indicating a potency advantage of at least one order of magnitude. |
| Conditions | Broth microdilution assay per CLSI guidelines; C. albicans strain CPCC400616 |
Why This Matters
A >10-fold lower MIC translates directly to lower required dosing for equivalent antifungal effect, which is a critical parameter for lead optimization and reduces the risk of dose-limiting toxicity in subsequent in vivo studies.
- [1] Xu H, Su X, Guo MB, An R, Mou YH, Hou Z, Guo C. Design, synthesis, and biological evaluation of novel miconazole analogues containing selenium as potent antifungal agents. Eur J Med Chem. 2020 Jul 15;198:112360. View Source
